Macrocarpal B

Descripción general

Descripción

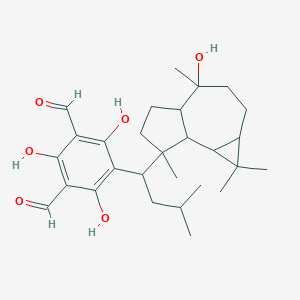

Macrocarpal B is a phloroglucinol dialdehyde diterpene derivative isolated from the leaves of Eucalyptus macrocarpa. It is one of several macrocarpals (B-G) known for their antibacterial properties. The molecular formula for this compound is C28H40O6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Macrocarpal B can be synthesized through the extraction of Eucalyptus globulus leaves. The leaves are dried, crushed, and extracted using ethanol. The extract is then subjected to further purification processes to isolate this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves removing essential oil constituents from the Eucalyptus plant. The residue is extracted with water or an organic solvent aqueous solution. The obtained extraction residue is further extracted with an organic solvent aqueous solution or an organic solvent, resulting in a high yield of this compound .

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Macrocarpal B (C₂₈H₄₀O₆) contains:

-

Phloroglucinol core : A trisubstituted benzene ring with three hydroxyl groups, enabling electrophilic substitution and redox reactions.

-

Dialdehyde groups : Reactive sites for nucleophilic additions or condensations.

-

Diterpene side chain : Hydrophobic moiety influencing solubility and membrane interactions .

This hybrid structure allows participation in both aromatic and aliphatic reaction mechanisms.

Key Synthetic Reactions

Synthesis of phloroglucinol derivatives like this compound often employs:

These steps are critical for constructing the phloroglucinol-diterpene hybrid scaffold.

Oxidation Reactions

-

Aldehyde oxidation : Dialdehydes can oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, acidic/alkaline media) .

-

Phenol oxidation : Generates quinones via enzymatic or chemical oxidants, relevant to its antibacterial mechanism .

Nucleophilic Additions

-

Schiff base formation : Reacts with primary amines (e.g., lysine residues in proteins) to form imine linkages, potentially disrupting microbial enzymes .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antibacterial Properties

Macrocarpal B exhibits significant antibacterial activity, particularly against periodontopathic bacteria.

Table 1: Antibacterial Activity of this compound Against Periodontopathic Bacteria

| Bacteria | Inhibition by this compound | Sensitivity Level |

|---|---|---|

| Porphyromonas gingivalis | Strong | High |

| Prevotella intermedia | Moderate | Medium |

| Treponema denticola | Moderate | Medium |

| Actinobacillus actinomycetemcomitans | Weak | Low |

| Fusobacterium nucleatum | Weak | Low |

The mechanism involves:

- Inhibition of Proteinases : this compound inhibits specific proteinases in P. gingivalis, crucial for its virulence.

- Reduction of Bacterial Binding : It decreases the binding of bacteria to surfaces in the oral cavity, hindering colonization.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses, potentially benefiting conditions linked to chronic inflammation. It has been shown to inhibit phospholipase A2 activity, which is pivotal in inflammatory processes.

Potential Anti-cancer Properties

Preliminary studies suggest that this compound may possess anti-cancer properties. In-silico studies indicate interactions with proteins involved in cancer cell growth, warranting further investigation into its efficacy against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF7 (Breast Carcinoma) | 7.8 ± 0.3 |

| HEP2 (Laryngeal Carcinoma) | 4.0 ± 0.36 |

| CaCo (Colonic Adenocarcinoma) | 11.4 ± 0.45 |

Study on Eucalyptus Extracts

A study conducted by Nagata et al. (2006) demonstrated that extracts containing macrocarpals significantly inhibited the growth of P. gingivalis in vitro, suggesting potential therapeutic applications in managing periodontal disease.

Isolation and Characterization

Research focusing on the isolation of macrocarpals from Eucalyptus macrocarpa confirmed their structural properties and antibacterial efficacy against multidrug-resistant strains.

Mecanismo De Acción

Macrocarpal B exerts its effects by blocking the binding between the phospholipase A2 receptor and its antibodies. This interaction is crucial in the pathogenesis of primary membranous nephropathy. By inhibiting this binding, this compound reduces the antigen-antibody interaction, thereby mitigating cellular injuries and improving cell viability .

Comparación Con Compuestos Similares

- Macrocarpal A

- Macrocarpal C

- Macrocarpal D

- Macrocarpal E

- Macrocarpal F

- Macrocarpal G

Comparison: While all macrocarpals share a similar phloroglucinol dialdehyde diterpene structure, Macrocarpal B is unique in its potent inhibitory effect on the phospholipase A2 receptor-antibody interaction. This specific activity sets it apart from other macrocarpals, which may exhibit different biological activities such as inhibition of HIV-RTase, aldose reductase, and glucosyltransferase .

Actividad Biológica

Macrocarpal B is a phloroglucinol derivative extracted from the leaves of Eucalyptus globulus, known for its significant biological activity, particularly its antibacterial properties. This compound has garnered attention in the field of microbiology and pharmacology for its potential applications in treating periodontal diseases and other infections caused by pathogenic bacteria.

Antibacterial Properties

This compound, along with its counterparts Macrocarpal A and C, has shown notable antibacterial activity against various periodontopathic bacteria, especially Porphyromonas gingivalis, a key player in periodontal disease. Research indicates that macrocarpals inhibit the growth of this bacterium more effectively than others, such as Prevotella intermedia and Treponema denticola.

Table 1: Antibacterial Activity of Macrocarpals Against Periodontopathic Bacteria

| Bacteria | Inhibition by Macrocarpals | Sensitivity Level |

|---|---|---|

| Porphyromonas gingivalis | Strong | High |

| Prevotella intermedia | Moderate | Medium |

| Treponema denticola | Moderate | Medium |

| Actinobacillus actinomycetemcomitans | Weak | Low |

| Fusobacterium nucleatum | Weak | Low |

The antibacterial mechanism of this compound involves several pathways:

- Inhibition of Proteinases : Macrocarpals inhibit Arg- and Lys-specific proteinases in P. gingivalis, which are crucial for its virulence and ability to degrade host tissues. This inhibition is dose-dependent and significantly reduces the bacterium's enzymatic activity, as evidenced by spectrofluorophotometric assays and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analyses .

- Reduction of Bacterial Binding : Macrocarpals also reduce the binding of P. gingivalis to saliva-coated hydroxyapatite beads, which is essential for bacterial colonization in the oral cavity .

Case Studies

- Study on Eucalyptus Extracts : A study conducted by Nagata et al. (2006) demonstrated that extracts containing macrocarpals significantly inhibited the growth of periodontopathic bacteria in vitro. The study highlighted that the effectiveness was highest against P. gingivalis, suggesting potential therapeutic applications in periodontal disease management .

- Isolation and Characterization : Research focusing on the isolation and characterization of macrocarpals from Eucalyptus macrocarpa revealed their structural properties and confirmed their antibacterial efficacy against multidrug-resistant strains .

Additional Biological Activities

Beyond antibacterial properties, this compound has been investigated for its effects on various biological pathways:

- Anti-inflammatory Effects : Preliminary studies suggest that macrocarpals may modulate inflammatory responses, potentially benefiting conditions linked to chronic inflammation .

- Cell Cycle Regulation : Research indicates involvement in cellular processes such as apoptosis and cell cycle regulation, although detailed mechanisms require further exploration .

Propiedades

IUPAC Name |

2,4,6-trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLPTYJTKWQCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099606 | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144372-45-2, 142698-60-0 | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144372-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 200 °C | |

| Record name | Macrocarpal B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.